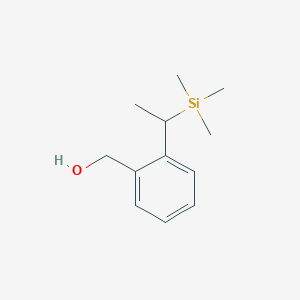
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol is not fully understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can act as a chiral auxiliary in asymmetric catalysis, which involves the formation of chiral compounds.
生化学的および生理学的効果
The biochemical and physiological effects of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol have not been extensively studied. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been shown to exhibit antifungal activity against various fungi.
実験室実験の利点と制限
The advantages of using (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in some solvents and its sensitivity to air and moisture.
将来の方向性
There are several future directions for the study of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. These include the development of new synthetic routes for this compound, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, the use of (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol as a chiral auxiliary in asymmetric catalysis could be further investigated.
合成法
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol can be synthesized using different methods, including the Grignard reaction and the reduction of ketones. The Grignard reaction involves reacting phenylmagnesium bromide with 1-(Trimethylsilyl)ethanone to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)magnesium bromide, which is then reacted with formaldehyde to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol. The reduction of ketones involves reacting 1-(Trimethylsilyl)acetophenone with sodium borohydride to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)ethanol, which is then oxidized to produce (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol.
科学的研究の応用
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a starting material in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, (2-(1-(Trimethylsilyl)ethyl)phenyl)methanol has been used in the development of new materials, such as polymers and liquid crystals.
特性
CAS番号 |
139577-13-2 |
|---|---|
製品名 |
(2-(1-(Trimethylsilyl)ethyl)phenyl)methanol |
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC名 |
[2-(1-trimethylsilylethyl)phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(14(2,3)4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
InChIキー |
ULRHWOFLEWHTSY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1CO)[Si](C)(C)C |
同義語 |
Benzenemethanol, 2-[1-(trimethylsilyl)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




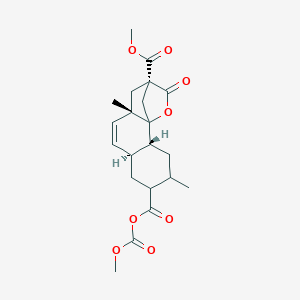
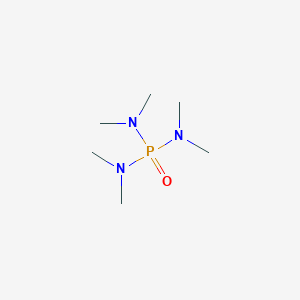

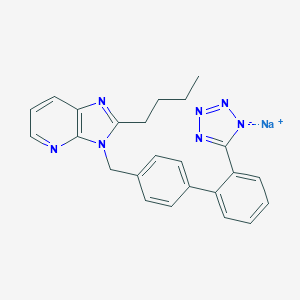
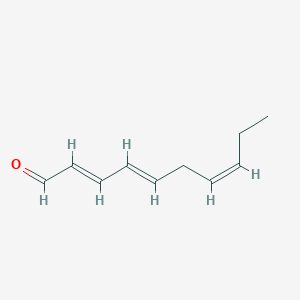
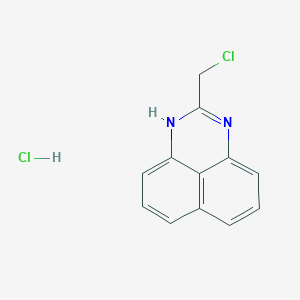
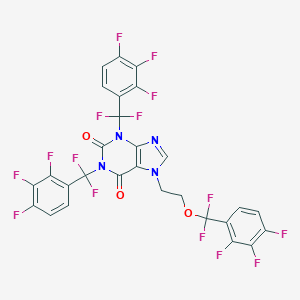
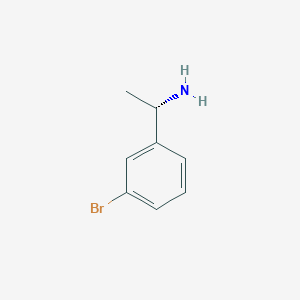
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

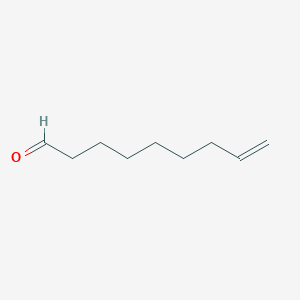
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)